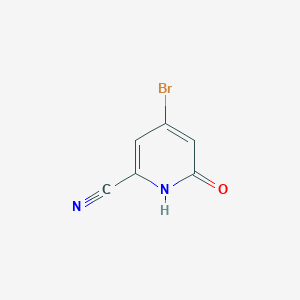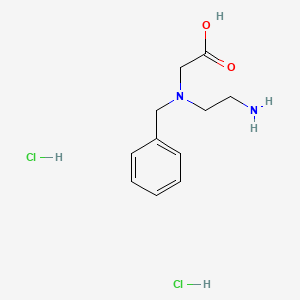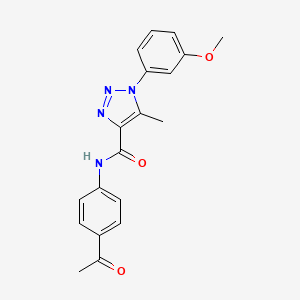
N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities. The methoxyphenyl and acetylphenyl substituents on the triazole ring suggest potential for varied chemical properties and biological activities.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes or the reaction of hydrazides with carbonyl compounds. For instance, the synthesis of related compounds such as 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves the reaction of carbohydrazide with methoxybenzaldehyde under reflux conditions in ethanol . These methods often yield high-purity products, as evidenced by the 88% yield reported in the synthesis of similar triazole derivatives .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of functional groups. For example, the crystal structure of a molecule with a triazole core was determined, indicating significant inhibitory activity against cancer cell lines .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself can act as a scaffold for further functionalization. For example, the reaction of triazole carbohydrazide with different aldehydes under acidic conditions leads to the formation of various substituted triazole derivatives . These reactions are typically carried out in anhydrous ethanol and can be catalyzed by acids such as hydrochloric acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of methoxy and acetyl groups can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These properties are crucial for understanding the reactivity and potential biological activity of the compound. Additionally, the antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research into triazole derivatives, including compounds structurally related to N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has demonstrated promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).
Enzyme Inhibition
Compounds derived from triazole frameworks have been investigated for their potential in inhibiting enzymes relevant to medical conditions. Bekircan et al. (2015) synthesized novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcasing significant lipase and α-glucosidase inhibition, indicating potential applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition
The application of triazole derivatives extends into the field of corrosion inhibition, where these compounds offer protective properties for metals in corrosive environments. Li et al. (2007) synthesized triazole derivatives and evaluated their efficiency as corrosion inhibitors for mild steel in acid media. Their findings suggest these compounds can significantly reduce corrosion through adsorption, following Langmuir's adsorption isotherm (Li, He, Pei, & Hou, 2007).
Biological Activities and Drug Development
Triazole compounds have been explored for various biological activities, including as potential therapeutic agents. For example, Saleem et al. (2018) focused on the synthesis, crystal structure, DFT calculation, and biological activities of triazole derivatives, highlighting their moderate enzyme inhibition potential which could be valuable in developing treatments for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-9-7-14(8-10-15)13(2)24)21-22-23(12)16-5-4-6-17(11-16)26-3/h4-11H,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUYLIJDSLSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

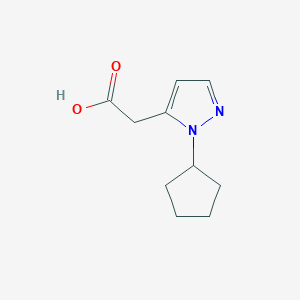
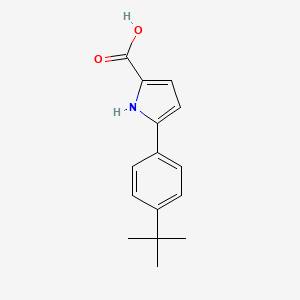
![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)
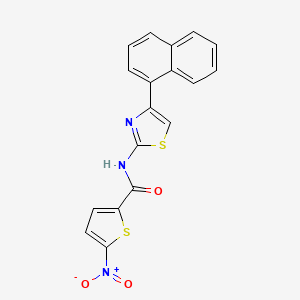
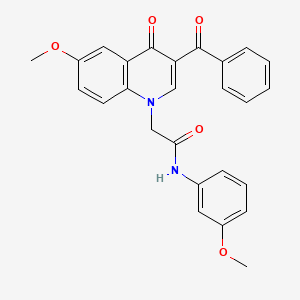
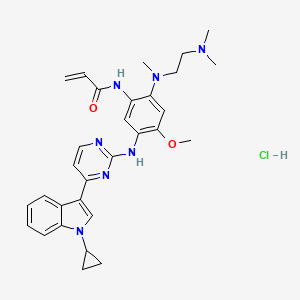
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

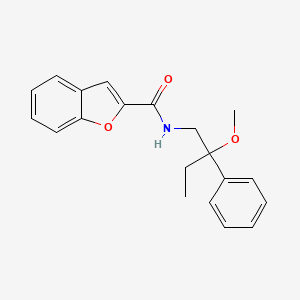
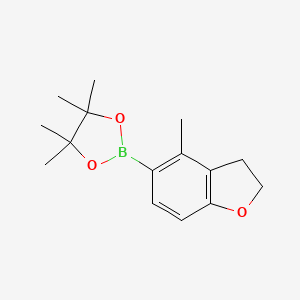
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)
![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)
